N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]azetidin-3-yl}-N-methyl-1H-imidazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]azetidin-3-yl}-N-methyl-1H-imidazole-4-sulfonamide is a complex organic compound that features a combination of pyridazine, azetidine, imidazole, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]azetidin-3-yl}-N-methyl-1H-imidazole-4-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine core, followed by the introduction of the azetidine and imidazole groups. The final step involves the sulfonation to introduce the sulfonamide group. Common reagents used in these steps include hydrazine derivatives, azetidine precursors, and sulfonating agents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]azetidin-3-yl}-N-methyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridazine ring can be reduced under specific conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the pyridazine ring could lead to a dihydropyridazine derivative .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]azetidin-3-yl}-N-methyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. The pyridazine and imidazole groups are known to interact with enzymes and receptors, modulating their activity. The sulfonamide group can enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]azetidin-3-yl}-N,1,2-trimethylimidazole-4-sulfonamide
- 1-[6-(2-Methoxyphenyl)pyridazin-3-yl]-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-amine
Uniqueness
N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]azetidin-3-yl}-N-methyl-1H-imidazole-4-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H20N6O3S |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-[1-[6-(2-methoxyphenyl)pyridazin-3-yl]azetidin-3-yl]-N-methyl-1H-imidazole-5-sulfonamide |
InChI |
InChI=1S/C18H20N6O3S/c1-23(28(25,26)18-9-19-12-20-18)13-10-24(11-13)17-8-7-15(21-22-17)14-5-3-4-6-16(14)27-2/h3-9,12-13H,10-11H2,1-2H3,(H,19,20) |
InChI Key |
KNMRQJDTOXOJDY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CN(C1)C2=NN=C(C=C2)C3=CC=CC=C3OC)S(=O)(=O)C4=CN=CN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.